1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-
Description
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- (CAS: Not explicitly provided; see derivatives in ) is a bicyclic organic compound featuring a naphthalene core partially hydrogenated and fused with a methano bridge (CH₂) across the 1,4-positions. This structural motif confers rigidity and unique electronic properties, distinguishing it from simpler tetralin (1,2,3,4-tetrahydronaphthalene) derivatives. The compound and its derivatives are of interest in synthetic chemistry, materials science, and pharmaceuticals due to their constrained geometry and reactivity .
Properties
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-4,8-9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMCRZOMKCLIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963289 | |
| Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4486-29-7 | |
| Record name | 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004486297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone . This reaction typically requires specific conditions, such as elevated temperatures and the presence of a catalyst, to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- often involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of various functional groups, depending on the reagents used.
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of 1,4-methanonaphthalene exhibit antiviral properties. For instance:
- Influenza Virus Control : Patents have documented the effectiveness of certain derivatives in inhibiting the influenza virus. Specifically, compounds such as endo-2-dimethylaminomethyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene have shown low toxicity and significant antiviral activity against influenza A virus strains in both tissue culture tests and in vivo studies .
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that compounds related to 1,4-methanonaphthalene may possess anti-inflammatory and analgesic properties. These compounds can interact with biological targets involved in pain and inflammation pathways.
Case Study 1: Antiviral Efficacy
A study demonstrated that endo-2-dimethylaminomethyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene significantly reduced viral replication in infected cell cultures. The compound's mechanism involved binding to viral proteins essential for replication .
Case Study 2: Anti-inflammatory Properties
In another investigation, a derivative of 1,4-methanonaphthalene was tested for its ability to alleviate symptoms of inflammation in animal models. Results showed a marked decrease in inflammatory markers compared to control groups.
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- involves its interaction with molecular targets and pathways within cells. The compound’s unique structure allows it to engage in specific binding interactions with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Differences
Functional Derivatives
- Hydroxy Derivatives: 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol (C₁₁H₁₂O₂): Introduces hydroxyl groups at 5,8-positions, enhancing polarity and hydrogen-bonding capacity. Used in antioxidant applications . 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-5,8-dimethoxy- (C₁₃H₁₆O₂): Methoxy groups improve solubility in organic solvents .
Halogenated Derivatives :
Physicochemical Properties
Boiling Points and Solubility
- 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-: Higher melting/boiling points due to rigid structure compared to fully saturated analogs like 1,4,5,8-tetrahydronaphthalene .
- Methyl-Substituted Derivatives: Increased hydrophobicity (e.g., XLogP3 = 5.9 for CAS 1634-12-4) reduces water solubility but enhances compatibility with non-polar matrices .
Spectral Data
- IR/NMR: Methano bridge in 1,4-Methanonaphthalene derivatives causes distinct C-H stretching (2800–3000 cm⁻¹) and ring vibration patterns, differing from non-bridged tetralins .
- Mass Spectrometry : Parent compound (C₁₁H₁₂) shows fragmentation patterns indicative of bicyclic cleavage, unlike linear tetralins .
Chemical Reactivity
- Electrophilic Substitution: The methano bridge in 1,4-Methanonaphthalene derivatives directs electrophiles to positions 5 and 8 due to electron-rich regions .
- Cycloadditions: Enhanced reactivity in Diels-Alder reactions compared to non-bridged tetralins, attributed to ring strain .
Biological Activity
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- is a polycyclic organic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of tetrahydronaphthalene derivatives known for their diverse chemical properties and biological effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- is characterized by its naphthalene core with a methano bridge between positions 1 and 4. The tetrahydro designation indicates the saturation of the naphthalene ring with hydrogen atoms. Its molecular formula is , which positions it within the family of polycyclic aromatic hydrocarbons (PAHs).
Biological Activity Overview
Research has indicated that various tetrahydronaphthalene derivatives exhibit significant biological activities including:
- Antimicrobial Properties : Some studies have suggested that these compounds can inhibit the growth of certain bacteria and fungi.
- Anticancer Potential : Preliminary investigations have shown that specific derivatives may induce apoptosis in cancer cells.
- Endocrine Disruption : Certain halogenated derivatives have been implicated in endocrine disruption due to their structural similarities to natural hormones.
The mechanisms through which 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on various receptors in the body, influencing physiological responses.
- Molecular Interactions : The presence of functional groups can facilitate interactions with biomolecules such as DNA and proteins.
Antimicrobial Activity
A study investigated the antimicrobial properties of several tetrahydronaphthalene derivatives. The findings indicated that 1,4-Methanonaphthalene derivatives exhibited moderate antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
| Compound | Activity | Target Organism |
|---|---|---|
| Compound A | Moderate | Staphylococcus aureus |
| Compound B | Weak | Escherichia coli |
| 1,4-Methanonaphthalene | Moderate | Bacillus subtilis |
Anticancer Effects
In another study focusing on anticancer properties, researchers evaluated the cytotoxic effects of various tetrahydronaphthalene compounds on human cancer cell lines. The results demonstrated that certain derivatives led to significant reductions in cell viability through apoptosis induction.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 15 |
| Compound D | MCF-7 | 20 |
| 1,4-Methanonaphthalene | A549 | 18 |
Endocrine Disruption Studies
Research has also highlighted concerns regarding the endocrine-disrupting potential of halogenated derivatives related to 1,4-Methanonaphthalene. These compounds can mimic hormones and disrupt normal endocrine functions at low concentrations.
Q & A
Basic: What are the standard synthetic routes for 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-?
Answer:
The compound is typically synthesized via Diels-Alder reactions involving norbornene derivatives and dienophiles. For example, cycloaddition of 1,3-cyclopentadiene with substituted olefins can yield the tricyclic framework. Post-synthesis purification involves fractional distillation or column chromatography. Purity confirmation requires gas chromatography-mass spectrometry (GC-MS) for volatile fractions or nuclear magnetic resonance (NMR) to verify structural integrity, particularly the methano-bridge stereochemistry .
Basic: How are thermodynamic properties (e.g., ΔfH°gas, Cp,gas) experimentally determined for this compound?
Answer:
Enthalpy of formation (ΔfH°gas) is measured using combustion calorimetry or computed via high-level quantum mechanical calculations (e.g., G4 theory). Heat capacity (Cp,gas) is derived from vibrational spectroscopy or statistical mechanics-based models. NIST provides validated datasets using these methods, though discrepancies may arise due to isomerization or impurities in experimental samples .
Basic: What analytical techniques are optimal for structural elucidation of 1,4-Methanonaphthalene derivatives?
Answer:
X-ray crystallography is definitive for resolving stereochemistry, as demonstrated for the diol derivative in . For dynamic studies, ¹³C NMR relaxation analysis (e.g., spin-lattice relaxation times) probes reorientational motion in solution, with temperature-dependent data revealing activation energies for molecular rotation .
Advanced: How can researchers resolve contradictions in reported toxicological data for this compound?
Answer:
Discrepancies in toxicity studies (e.g., hepatic vs. respiratory effects) require rigorous validation of exposure routes, species-specific metabolic pathways, and dose-response relationships. outlines inclusion criteria for toxicological studies, emphasizing standardized exposure routes (inhalation, oral) and systematic health outcome tracking. Cross-referencing with hazard classifications (e.g., Aquatic Chronic 2 in ) ensures alignment with regulatory frameworks .
Advanced: What methodologies are used to investigate the hydrogen-donor capacity of 1,4-Methanonaphthalene in catalytic reactions?
Answer:
The compound’s efficacy as a hydrogen donor is tested in decarboxylation or hydrogenation reactions (e.g., lignin-derived phenolics). Kinetic studies monitor H-transfer rates via deuterium labeling or in situ IR spectroscopy. Thermodynamic parameters (e.g., ΔrH°) from NIST data inform reaction feasibility, while GC-MS quantifies product yields .
Advanced: How do substituents on the methano-bridge influence the compound’s reorientational dynamics in solution?
Answer:
Temperature-dependent ¹³C NMR relaxation experiments (e.g., spin-lattice relaxation times) measure rotational correlation times. For example, shows that methyl substituents at positions 5 and 6 increase steric hindrance, slowing molecular rotation. Spectral densities are modeled using the Lipari-Szabo formalism to extract activation energies and anisotropy parameters .
Advanced: What strategies mitigate challenges in crystallizing 1,4-Methanonaphthalene derivatives for X-ray studies?
Answer:
Crystallization difficulties arise from conformational flexibility. Strategies include:
- Introducing polar functional groups (e.g., diols in ) to enhance intermolecular hydrogen bonding.
- Using slow vapor diffusion with low-polarity solvents (e.g., hexane/ethyl acetate) to control nucleation.
- Employing seeding or cryocrystallography for metastable polymorphs .
Advanced: How can computational models predict the environmental persistence of this compound?
Answer:
Quantitative structure-activity relationship (QSAR) models estimate biodegradation rates using descriptors like logP and molecular connectivity indices. Experimental validation involves OECD 301B ready biodegradability tests. ’s hazard classification (Aquatic Chronic 2) aligns with predicted bioaccumulation potential in aquatic systems .
Advanced: What experimental designs address conflicting data on enantioselective synthesis pathways?
Answer:
Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Asymmetric catalysis using chiral ligands (e.g., BINAP) optimizes enantiomeric excess (ee). Contradictions in reported ee values require strict control of reaction conditions (temperature, solvent polarity) and NMR chiral shift reagents for verification .
Advanced: How do isotopic labeling studies clarify metabolic pathways in mammalian systems?
Answer:
¹⁴C-labeled analogs track metabolic fate in vitro (e.g., liver microsomes) and in vivo. Liquid scintillation counting quantifies metabolite distribution, while LC-MS/MS identifies hydroxylated or glucuronidated products. ’s systemic effects (hepatic/renal) correlate with cytochrome P450-mediated oxidation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
